

# Ibrexafungerp in vitro activity against *Candida auris*

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## In Vitro Activity Against *Candida* Species

The table below summarizes the in vitro activity of **ibrexafungerp** against various *Candida* species from a large study of European blood isolates [1]. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that inhibits fungal growth; a lower MIC indicates greater potency.

| Candida Species        | Number of Isolates | MIC Range (mg/L) | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Geometric Mean MIC (mg/L) |
|------------------------|--------------------|------------------|--------------------------|--------------------------|---------------------------|
| <i>C. albicans</i>     | 163                | 0.016 – 0.5      | 0.06                     | 0.125                    | 0.062                     |
| <i>C. glabrata</i>     | 60                 | 0.06 – 4         | 0.25                     | 0.5                      | 0.221                     |
| <i>C. parapsilosis</i> | 108                | 0.03 – ≥8        | 0.5                      | 1                        | 0.387                     |
| <i>C. tropicalis</i>   | 40                 | 0.06 – ≥8        | 0.5                      | 2                        | 0.517                     |
| <i>C. krusei</i>       | 29                 | 0.25 – 2         | 1                        | 1                        | 0.881                     |
| <i>C. auris</i>        | 22                 | 0.25 – 1         | 0.5                      | 1                        | 0.5                       |

This data shows **ibrexafungerp** is highly active against common *Candida* species [1]. Another study confirms its potent activity against *Candida albicans* from both vaginal and blood samples, with MICs ranging from **0.03 mg/L to 0.25 mg/L**, including against isolates with reduced azole susceptibility [2].

## Key Findings for *Candida auris*

**Ibrexafungerp** shows consistent activity against the emerging, often multidrug-resistant pathogen *Candida auris*.

- **Potent and Consistent In Vitro Activity:** A 2021 study against 54 *C. auris* isolates found **ibrexafungerp** MICs ranged from **0.25 to 2 µg/mL**, with an MIC<sub>50</sub> and MIC<sub>90</sub> both at **1 µg/mL** [3]. This demonstrates consistent activity across a large set of isolates.
- **Activity Against Resistant Isolates:** **Ibrexafungerp** retained activity against *C. auris* isolates with elevated MICs and known resistance mutations to echinocandins. In the aforementioned study, two isolates with high caspofungin MICs (>8 µg/mL) remained susceptible to **ibrexafungerp** (MIC 0.5 µg/mL) [3].
- **Effective In Vivo Efficacy:** The in vitro activity translates to effectiveness in live models. In a neutropenic murine model of invasive *C. auris* infection, treatment with **ibrexafungerp** (30 and 40 mg/kg orally, twice daily) resulted in [3]:
  - **Significantly improved survival** rates compared to the control group.
  - **Dose-dependent reduction** in fungal burden in the kidneys.

The following diagram illustrates the logical relationship and experimental evidence connecting the in vitro findings to the in vivo outcomes.



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols

The robust data on **ibrexafungerp**'s activity is generated through standardized, internationally recognized methods.

### Broth Microdilution Susceptibility Testing

The primary methodology used in the cited studies is the **broth microdilution method** according to the **European Committee on Antimicrobial Susceptibility Testing (EUCAST)** standard [1]. The specific procedure is outlined below:



[Click to download full resolution via product page](#)

**Key details of the protocol:**

- **Antifungal Agents:** **Ibrexafungerp** and comparator drugs (e.g., caspofungin, micafungin, fluconazole) are tested [1].

- **Concentration Range:** Typically, a range from **0.008 mg/L to 8 mg/L** is tested for **ibrexafungerp** and echinocandins [1].
- **Quality Control:** Standard reference strains like *C. parapsilosis* ATCC 22019 and *C. krusei* ATCC 6258 are included to ensure accuracy [1].

## In Vivo Murine Model of Infection

The in vivo efficacy of **ibrexafungerp** against *C. auris* was demonstrated in a well-established murine model [3]:

- **Animal Model:** Neutropenic mice.
- **Infection:** Induced by intravenous injection of a clinical *C. auris* isolate.
- **Therapy:** A 7-day treatment course began **24 hours post-inoculation**, simulating a delayed treatment start.
- **Treatment Groups:**
  - **ibrexafungerp** (20, 30, and 40 mg/kg, orally, twice daily).
  - **Vehicle control.**
  - **Active controls:** Caspofungin (10 mg/kg, intraperitoneally, once daily) and fluconazole (20 mg/kg, orally, once daily).
- **Outcome Measures:**
  - **Survival:** Monitored for 21 days.
  - **Fungal Burden:** Quantified as colony-forming units (CFU) per gram of kidney tissue at the end of the study.

## Key Insights for Research and Development

- **Novel Mechanism with Limited Cross-Resistance:** **ibrexafungerp** is a first-in-class **triterpenoid (fungerp)** that inhibits (1,3)- $\beta$ -d-glucan synthase, a critical component of the fungal cell wall. While it shares the same target as echinocandins, its binding site is distinct, resulting in **very limited cross-resistance** [1]. This makes it a valuable option for treating infections caused by echinocandin-resistant isolates.
- **Broad Activity Against Resistant Isolates:** The in vitro data confirms that **ibrexafungerp** maintains activity against *Candida* isolates that are resistant to fluconazole and echinocandins [1] [2].
- **Oral Administration for Invasive Fungal Disease:** A significant advantage of **ibrexafungerp** is its availability as an **oral formulation**, unlike echinocandins which are only available intravenously [3]. This provides a potent, orally-administered treatment option for invasive candidiasis, including difficult-to-treat *C. auris* infections.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [pmc.ncbi.nlm.nih.gov]
2. In vitro activity of ibrexafungerp and comparators against ... [sciencedirect.com]
3. Ibrexafungerp Demonstrates In Vitro Activity against ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp in vitro activity against Candida auris]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535634#ibrexafungerp-in-vitro-activity-against-candida-auris>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)